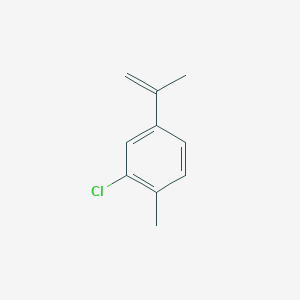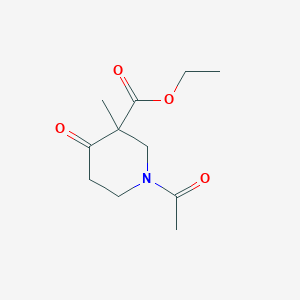![molecular formula C24H28O4 B14479627 4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate CAS No. 70567-18-9](/img/structure/B14479627.png)
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a cyclohexane ring substituted with a propyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methylphenol and 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaH, NaOMe, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyclohexane ring and propyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Lacks the cyclohexane ring and propyl group, resulting in different chemical properties.
4-Propylcyclohexane-1-carboxylate: Contains the cyclohexane ring and propyl group but lacks the benzoate ester linkage.
Uniqueness
4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate is unique due to the combination of its structural features, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
70567-18-9 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(4-methylphenyl) 4-(4-propylcyclohexanecarbonyl)oxybenzoate |
InChI |
InChI=1S/C24H28O4/c1-3-4-18-7-9-19(10-8-18)23(25)28-22-15-11-20(12-16-22)24(26)27-21-13-5-17(2)6-14-21/h5-6,11-16,18-19H,3-4,7-10H2,1-2H3 |
InChI Key |
XJRKJSJTVLFUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


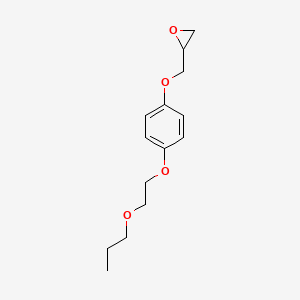
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)



![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
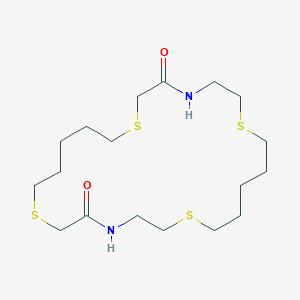
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
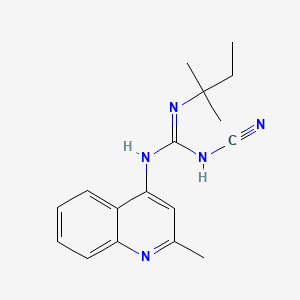
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)

